N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S2/c20-12-3-5-13(6-4-12)29(24,25)9-1-2-18(23)22-19-21-14-10-15-16(11-17(14)28-19)27-8-7-26-15/h3-6,10-11H,1-2,7-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXSDNKOUPZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide typically involves multiple steps, including the formation of the dioxino-benzothiazole core, the introduction of the fluorophenyl group, and the attachment of the sulfonylbutanamide moiety. Common synthetic routes may include:
Formation of the Dioxino-Benzothiazole Core:
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the benzothiazole core in the presence of a suitable catalyst.
Attachment of the Sulfonylbutanamide Moiety: This step may involve the reaction of the intermediate compound with a sulfonyl chloride derivative, followed by amidation to introduce the butanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The most structurally analogous compound in the evidence is N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide (). Key differences and similarities are summarized below:
Spectral and Physicochemical Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data from provide insights into spectral characteristics of related compounds:
Table 2: Key Spectral Features of Analogous Compounds
For the target compound:
- The sulfonyl group (S=O) would exhibit strong IR bands near 1320 and 1150 cm⁻¹.
- The amide C=O stretch is expected at ~1680 cm⁻¹, similar to ’s hydrazinecarbothioamides.
- ¹H-NMR would show distinct signals for the fluorophenyl aromatic protons (~7.5–8.0 ppm) and the butanamide methylene groups (~2.5–3.5 ppm) .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to a class of benzothiazole derivatives characterized by a dioxin moiety. The synthesis typically involves multi-step organic reactions that create the necessary intermediates before coupling them to form the final product. Common reagents include acids, bases, and solvents optimized for yield and purity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, a series of 2,6,7-substituted benzodioxin derivatives were identified as effective inhibitors of lipid peroxidation in human low-density lipoprotein (LDL), with some compounds showing potency up to 45 times greater than standard antioxidants like probucol .
Antiproliferative Effects
Studies have demonstrated that related compounds possess antiproliferative effects against various cancer cell lines. For example, derivatives with similar structural features were evaluated for their ability to inhibit the growth of breast, colon, and lung cancer cells. The highest activity was observed in certain derivatives that interacted with key cellular pathways involved in proliferation and apoptosis .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical signaling pathways. This interaction can modulate enzymatic activity and alter cellular responses.
- Calcium Antagonism : Some derivatives have shown calcium antagonist properties comparable to established drugs like flunarizine. This suggests potential applications in managing conditions associated with calcium dysregulation .
- Lipid Metabolism Modulation : Certain studies indicate that these compounds can influence lipid metabolism, potentially leading to hypolipidemic effects observed in animal models .
Research Findings and Case Studies
Case Study: Hypolipidemic Activity
In a study evaluating hypolipidemic effects in mice, compound 36 from a related series was administered at doses of 100 and 300 mg/kg. Results indicated significant reductions in lipid levels compared to control groups, suggesting potential therapeutic applications for managing hyperlipidemia .
Q & A
Q. What are the standard synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide, and how are intermediates validated?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core. Key steps include:
- Sulfonylation : Reaction of the benzothiazole amine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonamide linkage .
- Butanamide coupling : Activation of the carboxylic acid (e.g., via HOBt/EDC) and coupling with the sulfonylated intermediate.
Validation of intermediates is achieved through spectral analysis (IR, ¹H/¹³C-NMR) and elemental analysis. For example, IR bands at 1247–1255 cm⁻¹ confirm C=S stretching in thioamide intermediates, while NMR signals for NH groups (δ 8–10 ppm) and fluorophenyl protons (δ 7.2–7.8 ppm) are critical .
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
- Process control : Use continuous flow reactors to enhance mixing and heat transfer during sulfonylation and coupling steps .
- Purification : Employ high-resolution chromatography (e.g., Chromolith® HPLC columns) to isolate high-purity fractions .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C under H₂) for hydrogenation steps, as described in analogous syntheses .
Q. What spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C-NMR : To confirm proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and carbon backbone integrity.
- IR spectroscopy : For functional group identification (e.g., sulfonyl S=O stretches at 1350–1370 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., MW 455.5 for related compounds) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., tautomeric forms) be resolved during structural analysis?
Contradictions in spectral data often arise from tautomerism. For example, 1,2,4-triazole derivatives exist in thione-thiol equilibria. To resolve this:
- Variable-temperature NMR : Monitor chemical shift changes at elevated temperatures to identify tautomeric dominance .
- IR analysis : Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione form, while C=S stretches (1247–1255 cm⁻¹) provide further evidence .
- Computational modeling : Use DFT calculations to predict stable tautomers and compare with experimental data .
Q. What strategies are effective for evaluating this compound’s enzyme inhibition potential (e.g., α-glucosidase or acetylcholinesterase)?
Q. How can researchers address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Standardize assay conditions : Control pH, temperature, and enzyme source (e.g., human vs. rat AChE) to reduce variability .
- Validate purity : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Methodological Frameworks
Q. How to design a study linking this compound’s activity to a theoretical framework (e.g., enzyme-substrate docking)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and enzyme active sites (e.g., AChE’s catalytic triad) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) and correlate changes with activity .
- Guiding Principle 2 : Align hypotheses with established theories (e.g., transition-state analog design for enzyme inhibitors) .
Q. What advanced separation technologies can isolate stereoisomers or polymorphs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
